(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine
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Overview
Description
(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexane ring substituted with a pyrazin-2-yloxy group and an amine group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrazine-2-ol as the primary starting materials.
Formation of Intermediate: Cyclohexanone is first converted to (1R,2R)-2-hydroxycyclohexanone through a stereoselective reduction process.
Oxyfunctionalization: The intermediate (1R,2R)-2-hydroxycyclohexanone is then reacted with pyrazine-2-ol under basic conditions to form (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-ol.
Amination: Finally, the hydroxyl group is converted to an amine group using an amination reagent such as ammonia or an amine derivative, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrazine derivatives, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
(1R,2R)-2-(quinolin-2-yloxy)cyclohexan-1-amine: Contains a quinoline ring, offering different electronic and steric properties.
(1R,2R)-2-(benzoxazol-2-yloxy)cyclohexan-1-amine: Features a benzoxazole ring, providing unique reactivity and biological activity.
Uniqueness
(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R,2R)-2-pyrazin-2-yloxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRCFKYRBNWHU-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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